Phenyltris(dimethylsiloxy)silane

説明

The exact mass of the compound Tris(dimethylsiloxy)phenylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenyltris(dimethylsiloxy)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyltris(dimethylsiloxy)silane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

InChI |

InChI=1S/C12H23O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSADNUOSVJOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884793 | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18027-45-7 | |

| Record name | Trisiloxane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyltris(dimethylsiloxy)silane: A Comprehensive Technical Guide

CAS Number: 18027-45-7

Chemical Formula: C₁₂H₂₆O₃Si₄

This technical guide provides an in-depth overview of Phenyltris(dimethylsiloxy)silane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document covers the compound's properties, synthesis, and key applications, with a focus on detailed experimental procedures and data presentation.

Core Properties

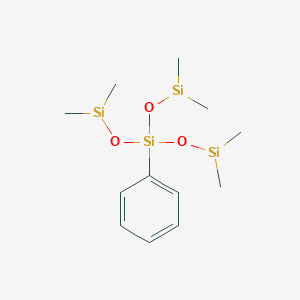

Phenyltris(dimethylsiloxy)silane is a clear liquid known for its unique molecular structure, which features a central phenyl-substituted silicon atom bonded to three dimethylsiloxy groups. This structure imparts a combination of desirable properties, including hydrophobicity, thermal stability, and high reactivity of the silicon-hydrogen bonds.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Phenyltris(dimethylsiloxy)silane.

| Property | Value | References |

| Molecular Weight | 330.68 g/mol | [2][3] |

| Appearance | Clear liquid | [4] |

| Density | 0.940 - 0.942 g/mL at 25 °C | [2][3][5] |

| Boiling Point | 91 °C at 2 mmHg | [3][5][6] |

| Refractive Index (n20/D) | 1.442 | [2][5] |

| Flash Point | 87 °C (closed cup) | [3] |

| Melting Point | < 0 °C | [4][6] |

| InChI Key | CQZDNELEZXTFEH-UHFFFAOYSA-N | |

| SMILES | C--INVALID-LINK--O--INVALID-LINK--(O--INVALID-LINK--C)O--INVALID-LINK--C |

Synthesis of Phenyltris(dimethylsiloxy)silane

The synthesis of Phenyltris(dimethylsiloxy)silane can be achieved through several routes, with a common method being the acid-catalyzed hydrolysis and condensation of phenyltrimethoxysilane (B147435) and 1,1,3,3-tetramethyldisiloxane (B107390).[1]

Experimental Protocol: Synthesis from Phenyltrimethoxysilane and 1,1,3,3-Tetramethyldisiloxane

This protocol is based on a patented synthesis method.[7]

Materials:

-

1,1,3,3-Tetramethyldisiloxane (30 mol, 2010 g)

-

Phenyltrimethoxysilane (8 mol, 1586 g)

-

Water (1200 g)

-

37% Hydrochloric acid (60 g)

-

Toluene (1000 g)

Equipment:

-

6 L flat flange vessel with heating/cooling jacket

-

Stirrer

-

Thermometer

-

Reflux condenser

-

Dosing device

-

Nitrogen blanketing system

-

Distillation apparatus

Procedure:

-

To the 6 L vessel, add 1,1,3,3-tetramethyldisiloxane, water, 37% hydrochloric acid, and toluene.

-

With vigorous stirring under a nitrogen atmosphere, meter in the phenyltrimethoxysilane. The reaction is exothermic, and the temperature will rise to approximately 47°C.

-

After the addition is complete, continue stirring for one hour.

-

Stop stirring and allow the two phases to separate.

-

Remove and discard the lower aqueous phase.

-

Wash the upper organic phase with 100 mL of water.

-

After removing the aqueous wash, separate the excess 1,1,3,3-tetramethyldisiloxane by fractional distillation.

-

Stop the distillation when the overhead temperature reaches 110°C. The remaining product in the vessel is a mixture containing Phenyltris(dimethylsiloxy)silane.

Workflow for Synthesis:

Applications and Experimental Protocols

Phenyltris(dimethylsiloxy)silane is a versatile crosslinking agent and surface modifier with applications in various fields.[1]

Crosslinking Agent for Silicone Elastomers

This compound is a key component in addition-cure silicone systems, where it acts as a trifunctional crosslinker for vinyl-functional siloxanes.[1] The hydrosilylation reaction, typically catalyzed by platinum complexes, forms stable siloxane networks.[1]

Generalized Experimental Protocol for Silicone Elastomer Formulation:

Materials:

-

Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS)

-

Phenyltris(dimethylsiloxy)silane (as crosslinker)

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Optional: Fillers (e.g., fumed silica), inhibitors (to control cure time)

Procedure:

-

In a suitable mixing vessel, combine the vinyl-terminated PDMS and any fillers. Mix until a homogeneous dispersion is achieved.

-

Add the Phenyltris(dimethylsiloxy)silane crosslinker and mix thoroughly. The ratio of Si-H groups from the crosslinker to the vinyl groups in the PDMS is a critical parameter that determines the final properties of the elastomer.

-

Just before application, add the platinum catalyst and mix rapidly.

-

Pour the mixture into a mold and cure at the desired temperature. The curing time and temperature will depend on the specific formulation and catalyst concentration.

Hydrosilylation Crosslinking Mechanism:

High Refractive Index LED Encapsulants

The phenyl group in Phenyltris(dimethylsiloxy)silane contributes to a higher refractive index, making it a valuable component in the formulation of encapsulants for light-emitting diodes (LEDs).[8][9][10] This property enhances light extraction efficiency.

Generalized Protocol for High Refractive Index Encapsulant:

Materials:

-

Phenyl-containing vinyl oligosiloxane resin

-

Phenyltris(dimethylsiloxy)silane (as crosslinker)

-

Platinum catalyst

-

Optional: Adhesion promoters

Procedure:

-

Prepare a homogeneous mixture of the phenyl-containing vinyl oligosiloxane resin and Phenyltris(dimethylsiloxy)silane.

-

Add the platinum catalyst and mix thoroughly.

-

Degas the mixture to remove any entrapped air bubbles.

-

Dispense the encapsulant onto the LED chip.

-

Cure the encapsulant according to a specific thermal profile to achieve the desired optical and mechanical properties.

Surface Modification

The reactive silanol (B1196071) groups that can be formed from Phenyltris(dimethylsiloxy)silane allow it to be used for surface modification, imparting hydrophobicity to various substrates.[1]

Generalized Protocol for Surface Modification:

Materials:

-

Substrate with hydroxyl groups on the surface (e.g., glass, silica)

-

Phenyltris(dimethylsiloxy)silane

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Ensure the substrate is clean and dry. A pre-treatment with plasma or an acid wash can generate surface hydroxyl groups.

-

Prepare a dilute solution of Phenyltris(dimethylsiloxy)silane in an anhydrous solvent.

-

Immerse the substrate in the silane (B1218182) solution or apply the solution to the surface via spin-coating or dip-coating.

-

Allow the reaction to proceed for a specified time, which may be at room temperature or with gentle heating.

-

Rinse the substrate with fresh solvent to remove any unreacted silane.

-

Cure the treated substrate, typically in an oven, to form a stable siloxane layer on the surface.

Spectroscopic Data

Note: The following data is for a related compound, Phenyltris(trimethylsiloxy)silane (CAS 2116-84-9) , and should be used for reference purposes only.

FT-IR Spectroscopy (Reference)

An FT-IR spectrum of Phenyltris(dimethylsiloxane) silane (PTDS) has been reported in the literature, showing characteristic peaks for Si-O-Si and Si-CH₃ bonds.[11]

Safety and Handling

Phenyltris(dimethylsiloxy)silane is a combustible liquid and may cause skin and eye irritation.[4][12]

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.[4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Use in a well-ventilated area.[13]

-

Store in a cool, dry place in a tightly sealed container.[13]

-

In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[4]

Incompatible Materials:

-

Alkalis

-

Metal salts

-

Oxidizing agents

-

Precious metals[4]

The product can generate small amounts of hydrogen when exposed to alkalis and protic materials in combination with metal salts or precious metals.[4]

Drug Development and Biomedical Applications

The potential use of Phenyltris(dimethylsiloxy)silane in biomedical research has been noted, particularly in the areas of drug delivery and bioconjugation.[1] However, specific details on its mechanisms of action or inclusion in therapeutic systems are not extensively documented in publicly available literature. Its hydrophobic nature and ability to form stable networks could be leveraged in controlled-release formulations.

Suppliers

Phenyltris(dimethylsiloxy)silane is commercially available from various chemical suppliers, including:

-

Gelest, Inc.[4]

-

Milliken (SiVance®)[14]

-

Sigma-Aldrich

-

abcr GmbH[3]

-

Changfu Chemical[15]

-

Wuhan Kemi-Works Chemical Co., Ltd.[5]

-

Alfa Chemistry[6]

-

ChemicalBook (aggregator)[5]

-

Chemsrc (aggregator)[17]

References

- 1. Buy Phenyltris(dimethylsiloxy)silane | 18027-45-7 [smolecule.com]

- 2. CAS # 18027-45-7, Phenyltris(dimethylsiloxy)silane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyltrisiloxane - chemBlink [ww.chemblink.com]

- 3. AB111344 | CAS 18027-45-7 – abcr Gute Chemie [abcr.com]

- 4. gelest.com [gelest.com]

- 5. Phenyltris(dimethylsiloxy)silane | 18027-45-7 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Phenyltris(dimethylsiloxy)silane synthesis - chemicalbook [chemicalbook.com]

- 8. Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sol-gel.net [sol-gel.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. specialchem.com [specialchem.com]

- 15. Phenyltris Dimethylsiloxy Silane, CAS 18027-45-7 | Changfu Chemical [cfsilicones.com]

- 16. Suppliers of Phenyltris(dimethylsiloxy)silane (CAS # 18027-45-7) - chemBlink [ww.chemblink.com]

- 17. Phenyl Tris(Dimethylsiloxy)Silane | CAS#:18027-45-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Phenyltris(dimethylsiloxy)silane: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyltris(dimethylsiloxy)silane, a versatile organosilicon compound. This document details its molecular structure, chemical formula, and physicochemical properties. It also includes detailed experimental protocols for its synthesis and characterization, aimed at professionals in research and development.

Molecular Structure and Formula

Phenyltris(dimethylsiloxy)silane is an organosilicon compound that features a central silicon atom bonded to a phenyl group and three dimethylsiloxy groups.[1] This unique structure, with its combination of organic and inorganic moieties, imparts desirable properties such as thermal stability and hydrophobicity.[1][2]

The molecular formula for Phenyltris(dimethylsiloxy)silane is C₁₂H₂₆O₃Si₄ .[3] The structure is characterized by a branched siloxane backbone.[1]

Molecular Structure Visualization

Physicochemical Properties

A summary of the key quantitative data for Phenyltris(dimethylsiloxy)silane is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₆O₃Si₄ | [3] |

| Molecular Weight | 330.68 g/mol | [4] |

| CAS Number | 18027-45-7 | [4] |

| Appearance | Clear, transparent liquid | [5][6] |

| Density | 0.942 g/mL | [5] |

| Boiling Point | 91 °C at 2 mmHg | [5][6] |

| 191 °C at 2 mm Hg | [7] | |

| 275.9 ± 23.0 °C at 760 mmHg (Calculated) | ||

| Melting Point | < 0 °C | [5][6][7] |

| Flash Point | 120.7 °C | [5] |

| Refractive Index | 1.442 (n20/D) | [6] |

| 1.4396 | [8] | |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 7 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Phenyltris(dimethylsiloxy)silane are provided below.

Synthesis Protocol

Phenyltris(dimethylsiloxy)silane can be synthesized via the reaction of 1,1,3,3-Tetramethyldisiloxane (B107390) and Trimethoxyphenylsilane.[1][3] The following protocol is based on a documented industrial synthesis.[5]

Materials and Equipment:

-

1,1,3,3-Tetramethyldisiloxane

-

Trimethoxyphenylsilane

-

37% Hydrochloric acid

-

Toluene

-

Water

-

6 L flat flange vessel with heating/cooling jacket

-

Stirrer

-

Thermometer

-

Reflux condenser

-

Dosing device

-

Nitrogen blanketing system

-

Distillation apparatus

Procedure:

-

Charge a 6 L flat flange vessel with 2,010 g of 1,1,3,3-tetramethyldisiloxane (30 mol), 1,200 g of water, 60 g of 37% hydrochloric acid, and 1,000 g of toluene.[5]

-

Establish a nitrogen blanket over the reaction mixture.[5]

-

With vigorous stirring, meter in 1,586 g of phenyltrimethoxysilane (B147435) (8 mol). The reaction is exothermic, and the temperature will rise to approximately 47 °C.[5]

-

After the addition is complete, continue stirring for one hour.[5]

-

Cease stirring and allow the mixture to separate into two phases.[5]

-

Separate and discard the lower aqueous phase.[5]

-

Wash the upper organic phase with 100 mL of water.[5]

-

After removing the aqueous phase, fractionally distill the excess 1,1,3,3-tetramethyldisiloxane.[5]

-

Stop the distillation when the overhead temperature reaches 110 °C.[5] The resulting product can be further purified if necessary.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve a small amount of the purified product (approximately 10-20 mg) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in an NMR tube.[6]

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The resulting spectrum is expected to show signals corresponding to the protons of the phenyl group and the methyl groups on the silicon atoms.

-

¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. The spectrum should display distinct signals for the carbons of the phenyl ring and the methyl groups.

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (Liquid Sample):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a small drop of the liquid Phenyltris(dimethylsiloxy)silane sample directly onto the ATR crystal.

-

Acquire the background spectrum first, then the sample spectrum.[4]

-

-

Instrumentation: An FTIR spectrophotometer with a resolution of 4 cm⁻¹ is suitable.[3]

-

Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. Key expected vibrations include Si-O-Si stretching, Si-CH₃ stretching, and aromatic C-H and C=C stretching from the phenyl group.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[6]

-

Data Acquisition:

-

Inject the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Phenyltris(dimethylsiloxy)silane, along with characteristic fragmentation peaks.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of Phenyltris(dimethylsiloxy)silane.

References

- 1. Buy Phenyltris(dimethylsiloxy)silane | 18027-45-7 [smolecule.com]

- 2. PHENYLTRIS(TRIMETHYLSILOXY)SILANE | [gelest.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Phenyltris(dimethylsiloxy)silane synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of Phenyltris(dimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Phenyltris(dimethylsiloxy)silane. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, synthesis, and potential applications.

Core Physical and Chemical Properties

Phenyltris(dimethylsiloxy)silane, a member of the siloxane family, is a versatile organosilicon compound. Its unique structure, featuring a central silicon atom bonded to a phenyl group and three dimethylsiloxy groups, imparts a combination of thermal stability, hydrophobicity, and reactivity.[1] These properties make it a valuable intermediate and building block in various chemical syntheses.[2]

Quantitative Data Summary

The key physical and chemical properties of Phenyltris(dimethylsiloxy)silane are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆O₃Si₄ | [3][4][5] |

| Molecular Weight | 330.68 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Density | 0.942 g/mL at 25 °C | [6] |

| Boiling Point | 91 °C at 2 mmHg | [6] |

| Melting Point | < 0 °C | [6] |

| Refractive Index (n²⁰/D) | 1.442 | |

| Flash Point | 87 °C | |

| Solubility | Insoluble in water.[5] Miscible with dimethyl siloxane, liquid silicone rubber, phenyl silicone rubber, and phenyl resin.[7] | |

| CAS Number | 18027-45-7 | [3][4] |

Chemical Reactivity and Stability

Phenyltris(dimethylsiloxy)silane exhibits moderate hydrolytic stability under neutral conditions.[8] It is stable in sealed containers stored under a dry, inert atmosphere.[5] However, it can undergo hydrolysis in the presence of moisture, leading to the formation of silanol (B1196071) groups.[8] This reactivity is crucial for its application as a cross-linking agent in silicone elastomers.[8]

The compound can generate small amounts of hydrogen when exposed to alkalis and protic materials like water and alcohol, especially in the presence of metal salts such as aluminum chloride or precious metals like platinum.[5] It is incompatible with strong oxidizing agents, alkalis, metal salts, and precious metals.[5] When heated to decomposition, it may emit irritating fumes and organic acid vapors.[5]

Experimental Protocols

Synthesis of Phenyltris(dimethylsiloxy)silane

A representative synthesis of Phenyltris(dimethylsiloxy)silane involves the reaction of phenyltrimethoxysilane (B147435) with tetramethyldisiloxane in the presence of an acid catalyst.[3]

Materials:

-

Phenyltrimethoxysilane (8 mol)

-

1,1,3,3-Tetramethyldisiloxane (30 mol)

-

Toluene (1000 g)

-

37% Hydrochloric acid (60 g)

-

Water (1200 g)

Procedure:

-

In a 6-liter flat flange vessel equipped with a stirrer, thermometer, reflux condenser, dosing device, and nitrogen blanketing, combine 1,1,3,3-tetramethyldisiloxane, water, hydrochloric acid, and toluene.

-

With vigorous stirring, slowly add phenyltrimethoxysilane to the mixture. The reaction is exothermic, and the temperature may rise to approximately 47°C.

-

After the addition is complete, continue stirring for one hour.

-

Stop stirring and allow the mixture to separate into two phases.

-

Separate and discard the lower aqueous phase.

-

Wash the upper organic phase with 100 ml of water.

-

After removing the aqueous phase, distill off the excess 1,1,3,3-tetramethyldisiloxane. Stop the distillation when the overhead temperature reaches 110°C.

-

The remaining product in the vessel is a mixture containing Phenyltris(dimethylsiloxy)silane. Further purification can be achieved through fractional distillation under reduced pressure.

Diagram of Synthesis Workflow:

References

- 1. gelest.com [gelest.com]

- 2. Phenyltris Dimethylsiloxy Silane, CAS 18027-45-7 | Changfu Chemical [cfsilicones.com]

- 3. Phenyltris(dimethylsiloxy)silane synthesis - chemicalbook [chemicalbook.com]

- 4. Phenyltris(dimethylsiloxy)silane | C12H23O3Si4 | CID 6335366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Phenyltris (dimethylsiloxy)silane from China manufacturer - Kemi-Works [kmwchemical.com]

- 8. Buy Phenyltris(dimethylsiloxy)silane | 18027-45-7 [smolecule.com]

Synthesis of Phenyltris(dimethylsiloxy)silane from Phenyltrimethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenyltris(dimethylsiloxy)silane, a key intermediate in silicone chemistry, from phenyltrimethoxysilane (B147435). This document details the prevalent synthesis methodology, including a step-by-step experimental protocol, and presents relevant quantitative data in a clear, tabular format. Furthermore, it outlines the reaction pathway and experimental workflow through descriptive diagrams and provides essential safety information for the handling of the involved chemical entities.

Introduction

Phenyltris(dimethylsiloxy)silane is a versatile organosilicon compound characterized by a central phenyl-substituted silicon atom bonded to three dimethylsiloxy groups. This structure imparts a unique combination of properties, including thermal stability and reactivity, making it a valuable building block in the synthesis of specialized silicone polymers and as a crosslinking agent in various formulations. The most common and industrially relevant method for its synthesis involves the acid-catalyzed hydrolysis and condensation of phenyltrimethoxysilane with a dimethylsiloxane source.

Primary Synthesis Route: Acid-Catalyzed Reaction with Tetramethyldisiloxane

The principal method for synthesizing phenyltris(dimethylsiloxy)silane involves the reaction of phenyltrimethoxysilane with tetramethyldisiloxane in the presence of a strong acid catalyst, typically hydrochloric acid, in a suitable organic solvent like toluene.[1][2] The reaction proceeds through the hydrolysis of the methoxy (B1213986) groups on the phenyltrimethoxysilane to form silanol (B1196071) intermediates, which then undergo condensation with the dimethylsiloxy units provided by the tetramethyldisiloxane.

Reaction Pathway

The overall chemical transformation can be visualized as a two-step process:

-

Hydrolysis: The methoxy groups (-OCH₃) of phenyltrimethoxysilane are hydrolyzed in the acidic, aqueous environment to form phenylsilanetriol (B1655011).

-

Condensation: The resulting phenylsilanetriol condenses with dimethylsiloxy units, typically from the cleavage of tetramethyldisiloxane, to form the final product, phenyltris(dimethylsiloxy)silane.

Caption: Reaction pathway for the synthesis of phenyltris(dimethylsiloxy)silane.

Experimental Protocol

The following protocol is based on a documented industrial process and provides a detailed procedure for the synthesis.[2]

Materials:

-

Phenyltrimethoxysilane (8 mol)

-

Tetramethyldisiloxane (30 mol)

-

37% Hydrochloric acid (60 g)

-

Water (1200 g)

-

Toluene (1000 g)

Equipment:

-

6 L flat flange vessel with heating/cooling jacket

-

Stirrer

-

Thermometer

-

Reflux condenser

-

Dosing device

-

Nitrogen blanketing system

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In a 6 L vessel equipped with a stirrer, thermometer, reflux condenser, and nitrogen blanketing, charge 2010 g of tetramethyldisiloxane, 1200 g of water, 60 g of 37% hydrochloric acid, and 1000 g of toluene.

-

Addition of Phenyltrimethoxysilane: With vigorous stirring, meter in 1586 g of phenyltrimethoxysilane. The exothermic nature of the reaction will cause the temperature to rise to approximately 47°C.[2]

-

Reaction: After the addition is complete, continue stirring for one hour at this temperature.

-

Phase Separation: Stop the stirrer and allow the two phases to separate. The lower aqueous phase is then separated and discarded.

-

Washing: Wash the upper organic phase with 100 ml of water. After separation, discard the aqueous phase.

-

Purification: Remove the excess tetramethyldisiloxane by fractional distillation. The distillation is stopped when the overhead temperature reaches 110°C.[2] The remaining bottom product is a mixture containing phenyltris(dimethylsiloxy)silane.

Quantitative Data

The following table summarizes the quantitative data associated with this synthesis method.

| Parameter | Value | Reference |

| Reactant Quantities | ||

| Phenyltrimethoxysilane | 1586 g (8 mol) | [2] |

| Tetramethyldisiloxane | 2010 g (30 mol) | [2] |

| 37% Hydrochloric Acid | 60 g | [2] |

| Water | 1200 g | [2] |

| Toluene | 1000 g | [2] |

| Reaction Conditions | ||

| Temperature | 47°C | [2] |

| Reaction Time | 1 hour | [2] |

| Product Composition (Crude) | ||

| Phenyltris(dimethylsiloxy)silane | 45% by wt. | [2] |

| Toluene | 26.5% by wt. | [2] |

| Other Siloxanes | 28.5% by wt. | [2] |

Alternative Synthesis Route: Co-hydrolysis of Phenyltrimethoxysilane and Dimethyldichlorosilane

An alternative approach to synthesizing phenyl-substituted siloxanes involves the co-hydrolysis of different silane (B1218182) precursors.[3][4] In the context of producing phenyltris(dimethylsiloxy)silane, this would involve the controlled co-hydrolysis of phenyltrimethoxysilane and a source of dimethylsiloxy units, such as dimethyldichlorosilane. This method offers the potential for tuning the product distribution by adjusting the stoichiometry of the starting materials.

Physicochemical and Spectroscopic Data of Phenyltris(dimethylsiloxy)silane

Proper characterization of the synthesized product is crucial for confirming its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O₃Si₄ | [2] |

| Molecular Weight | 330.67 g/mol | [2] |

| Appearance | Colorless and clear liquid | [7] |

| Density | 0.945 g/mL | [7] |

| Boiling Point | 90°C / 2 mmHg | [7] |

| Refractive Index (20°C) | 1.4412 | [7] |

| Flash Point | 87°C | [8] |

Spectroscopic Characterization

Spectroscopic techniques are essential for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals corresponding to the phenyl protons and the methyl protons on the silicon atoms.

-

¹³C NMR: Will provide information on the carbon environments of the phenyl and methyl groups.

-

²⁹Si NMR: A key technique for identifying the different silicon environments within the molecule.[9][10][11][12]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands for Si-O-Si, Si-CH₃, and the phenyl group vibrations are expected to be present.[13]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the primary synthesis method.

Caption: General experimental workflow for the synthesis of phenyltris(dimethylsiloxy)silane.

Safety and Handling

The synthesis of phenyltris(dimethylsiloxy)silane involves the use of hazardous chemicals that require careful handling to ensure personnel safety.

-

Phenyltrimethoxysilane: This compound is a combustible liquid and can cause serious eye irritation.[1]

-

Tetramethyldisiloxane: Flammable liquid and vapor.

-

Hydrochloric Acid: A corrosive and toxic substance that can cause severe skin burns and eye damage.

-

Chlorosilanes (in alternative routes): These are typically flammable, corrosive, and react violently with water to produce hydrochloric acid.

General Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat, must be worn.[1]

-

Keep all reagents away from heat, sparks, and open flames.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Handle hydrochloric acid with extreme care, avoiding inhalation of fumes and direct contact.

-

In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.

This guide provides a foundational understanding of the synthesis of phenyltris(dimethylsiloxy)silane. For further research and development, it is recommended to consult the primary literature and safety data sheets for all chemicals used.

References

- 1. gelest.com [gelest.com]

- 2. Phenyltris(dimethylsiloxy)silane synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN105061767A - Dimethyl dichlorosilance hydrolysis process and device - Google Patents [patents.google.com]

- 6. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]

- 7. Phenyltris (dimethylsiloxy)silane from China manufacturer - Kemi-Works [kmwchemical.com]

- 8. gelest.com [gelest.com]

- 9. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

- 11. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

Thermal Degradation Analysis of Phenyltris(dimethylsiloxy)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation analysis of Phenyltris(dimethylsiloxy)silane. Phenyltris(dimethylsiloxy)silane is a key organosilicon compound utilized in various industrial applications, including as a crosslinker for silicone elastomers and in the formulation of high-refractive-index materials.[1] Its thermal stability is a critical parameter influencing its performance and reliability in these applications. This document outlines the expected thermal behavior, potential degradation pathways, and standard experimental protocols for its analysis.

Thermal Stability and Degradation Profile

Phenyltris(dimethylsiloxy)silane is characterized by its relatively high thermal stability, attributed to the strength of the siloxane (Si-O) bonds and the presence of the phenyl group. Generally, polysiloxanes with phenyl substituents exhibit enhanced thermal stability compared to their methyl-substituted counterparts.[2]

Key Thermal Events:

-

Initial Decomposition: The onset of thermal degradation is anticipated to occur at temperatures above 300°C in an inert atmosphere. In the presence of acid, the liberation of small amounts of benzene (B151609) can occur at temperatures exceeding 180°C.

-

Main Degradation Stages: The primary decomposition is likely to involve the cleavage of the silicon-phenyl bond and the rearrangement of the siloxane backbone.

-

Residue Formation: In an inert atmosphere, a silicon-based residue, potentially containing silicon oxycarbide, is expected to remain at high temperatures. In an oxidative atmosphere, the final residue would likely be silica (B1680970) (SiO₂).[3]

Quantitative Thermal Analysis Data (Estimated from Related Compounds)

The following table summarizes the expected quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of Phenyltris(dimethylsiloxy)silane, based on published data for similar phenyl-substituted siloxanes.

| Parameter | Inert Atmosphere (e.g., Nitrogen) | Oxidative Atmosphere (e.g., Air) |

| TGA | ||

| Onset Decomposition Temperature (°C) | > 350 | > 300 |

| Temperature at 5% Weight Loss (T5%) (°C) | ~400 | ~350 |

| Temperature at 10% Weight Loss (T10%) (°C) | ~450 | ~400 |

| Residual Weight at 800°C (%) | 20 - 40 | < 5 (as SiO₂) |

| DSC | ||

| Glass Transition Temperature (Tg) (°C) | Not typically observed for small molecules | Not typically observed for small molecules |

| Exothermic Events | Cross-linking reactions may be observed | Oxidation exotherms |

| Endothermic Events | Vaporization, bond cleavage | Vaporization, bond cleavage |

Experimental Protocols

To perform a thorough thermal degradation analysis of Phenyltris(dimethylsiloxy)silane, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring weight loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of Phenyltris(dimethylsiloxy)silane into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen or dry air, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset decomposition temperature, T5%, T10%, and the final residual weight.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of Phenyltris(dimethylsiloxy)silane in an aluminum DSC pan.

-

Atmosphere: High-purity nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at -120°C.

-

Ramp the temperature from -120°C to 400°C at a heating rate of 10°C/min.

-

Cool the sample to -120°C at 10°C/min.

-

Ramp the temperature a second time from -120°C to 400°C at 10°C/min.

-

-

Data Analysis: Analyze the heat flow curve for endothermic and exothermic peaks, and for step changes indicative of a glass transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of Phenyltris(dimethylsiloxy)silane into a pyrolysis sample cup.

-

Pyrolysis Conditions: Heat the sample to a series of temperatures (e.g., 300°C, 450°C, 600°C) in an inert atmosphere (helium).

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column suitable for separating siloxanes and aromatic compounds.

-

Temperature Program: A suitable temperature ramp to separate the pyrolysis products (e.g., 40°C hold for 2 min, then ramp to 300°C at 10°C/min).

-

MS Detection: Scan a mass range of m/z 35-550.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed thermal degradation pathway and a typical experimental workflow for TGA-MS analysis.

Caption: Proposed thermal degradation pathway of Phenyltris(dimethylsiloxy)silane.

Caption: Experimental workflow for TGA-MS analysis.

Conclusion

The thermal degradation analysis of Phenyltris(dimethylsiloxy)silane is crucial for understanding its performance limitations and ensuring its reliable application. While specific experimental data for this compound remains scarce in publicly available literature, a comprehensive analysis can be conducted using standard thermal analysis techniques. The information provided in this guide, based on the behavior of structurally related compounds, offers a solid foundation for researchers and professionals to design and interpret their own experimental investigations. The primary degradation pathway is expected to involve the cleavage of the phenyl group and rearrangement of the siloxane backbone, leading to the formation of benzene, cyclic siloxanes, and a stable silicon-based residue.

References

The Unseen Instability: A Technical Guide to the Hydrolytic Stability and Degradation of Phenyltris(dimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Phenyltris(dimethylsiloxy)silane, a key organosilicon compound, finds application in various high-performance materials due to its unique molecular structure. However, its susceptibility to hydrolysis presents a critical consideration for its use in environments where moisture is present. This in-depth technical guide explores the hydrolytic stability of Phenyltris(dimethylsiloxy)silane, detailing its degradation pathways, the factors influencing its stability, and the experimental protocols necessary for its evaluation.

Executive Summary

Phenyltris(dimethylsiloxy)silane exhibits moderate hydrolytic stability under neutral conditions, which is significantly impacted by pH. Both acidic and basic conditions accelerate its degradation, with basic environments being the most detrimental. The primary degradation pathway involves the cleavage of the siloxane (Si-O-Si) bonds, leading to the formation of silanols, specifically dimethylsilanol and phenylsilanediol. Understanding these degradation kinetics and pathways is crucial for predicting the material's lifespan and ensuring its performance and safety in various applications.

Hydrolytic Stability Profile

The hydrolytic stability of Phenyltris(dimethylsiloxy)silane is intrinsically linked to the chemical environment, particularly the pH of the surrounding medium. The rate of hydrolysis dictates the material's effective lifespan in aqueous or humid conditions.

Quantitative Data on Hydrolytic Stability

The hydrolytic degradation of Phenyltris(dimethylsiloxy)silane follows pseudo-first-order kinetics under constant pH conditions. The stability is often expressed in terms of its half-life (t½), the time required for 50% of the compound to degrade.

| Condition | pH | Temperature (°C) | Half-life (t½) |

| Acidic | 2 | 25 | 48 - 96 hours[1] |

| Neutral | 7 | 25 | 168 - 336 hours[1] |

| Basic | 12 | 25 | 1 - 6 hours[1] |

Table 1: Hydrolytic half-life of Phenyltris(dimethylsiloxy)silane at various pH conditions.

Degradation Pathways

The fundamental mechanism of Phenyltris(dimethylsiloxy)silane degradation in the presence of water is the hydrolysis of its siloxane bonds. This process is catalyzed by both acids and bases, proceeding through different intermediates.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of a siloxane oxygen atom. This protonation makes the silicon center more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a series of steps involving the cleavage of Si-O bonds and the formation of silanol (B1196071) groups.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Phenyltris(dimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Phenyltris(dimethylsiloxy)silane using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The document outlines the structural elucidation of the molecule through the interpretation of its spectral data and furnishes comprehensive experimental protocols for reproducibility.

Molecular Structure and Spectroscopic Overview

Phenyltris(dimethylsiloxy)silane, a member of the siloxane family, possesses a unique structure characterized by a central silicon atom bonded to a phenyl group and three dimethylsiloxy [-O-Si(CH₃)₂] moieties. This distinct arrangement of atoms gives rise to a characteristic spectral fingerprint, which can be meticulously analyzed using NMR and FTIR techniques to confirm its identity and purity.

Caption: Molecular Structure of Phenyltris(dimethylsiloxy)silane.

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Phenyltris(dimethylsiloxy)silane, ¹H, ¹³C, and ²⁹Si NMR spectra are particularly informative.

Due to the limited availability of a complete public NMR dataset for Phenyltris(dimethylsiloxy)silane, the following spectral data is a combination of available information and expert analysis based on structurally similar phenyl-substituted siloxane compounds.[1][2][3]

¹H NMR Spectral Data

The ¹H NMR spectrum of Phenyltris(dimethylsiloxy)silane is expected to show two main regions of interest: the aromatic region corresponding to the phenyl group protons and the aliphatic region for the methyl protons of the dimethylsiloxy groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.80 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| ~0.10 - 0.50 | Singlet | 18H | Methyl protons of -Si(CH₃)₂ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of Phenyltris(dimethylsiloxy)silane will display signals for the phenyl carbons and the methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~127 - 135 | Phenyl group carbons (C₆H₅) |

| ~0 - 2 | Methyl carbons of -Si(CH₃)₂ |

²⁹Si NMR Spectral Data

²⁹Si NMR is a specialized technique that is highly sensitive to the chemical environment of silicon atoms. For Phenyltris(dimethylsiloxy)silane, two distinct silicon environments are present: the central quaternary silicon atom and the three equivalent silicon atoms of the dimethylsiloxy groups.

| Chemical Shift (δ) ppm | Assignment |

| -65 to -75 | Central Si atom (Ph-Si (-O-)₃) |

| 10 to 20 | Si atoms of the dimethylsiloxy groups (-O-Si (CH₃)₂) |

FTIR Spectral Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Phenyltris(dimethylsiloxy)silane is dominated by strong absorptions corresponding to the Si-O-Si and Si-CH₃ bonds.[1][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3050 | Medium | Aromatic C-H stretch |

| 2960 - 2900 | Medium | Aliphatic C-H stretch (from -CH₃) |

| 1430 - 1420 | Medium | Si-C₆H₅ stretch |

| 1260 - 1250 | Strong | Si-CH₃ deformation |

| 1100 - 1000 | Very Strong | Si-O-Si asymmetric stretch |

| 840 - 790 | Strong | Si-C stretch and CH₃ rock |

| 740 - 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and FTIR spectra for liquid siloxane compounds like Phenyltris(dimethylsiloxy)silane.

NMR Spectroscopy Protocol

Caption: General workflow for NMR spectral analysis.

-

Sample Preparation :

-

Accurately weigh approximately 20-30 mg of Phenyltris(dimethylsiloxy)silane.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

-

Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[5]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium (B1214612) signal from the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C and ²⁹Si NMR, which have lower natural abundance and sensitivity, use a greater number of scans and potentially employ sensitivity-enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or use a relaxation agent for quantitative ²⁹Si NMR.[6]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate peak integration and chemical shift determination.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peak areas in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the observed peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.

-

FTIR Spectroscopy Protocol

References

- 1. mdpi.com [mdpi.com]

- 2. Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01460J [pubs.rsc.org]

- 3. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. researchgate.net [researchgate.net]

Navigating the Solution: A Technical Guide to the Solubility of Phenyltris(dimethylsiloxy)silane in Organic Solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Phenyltris(dimethylsiloxy)silane, a versatile organosilicon compound. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data on its miscibility with various organic solvents, offers a detailed protocol for solubility determination, and presents a logical framework for solvent selection.

Introduction

Phenyltris(dimethylsiloxy)silane [CAS No. 18027-45-7], with the chemical formula C12H26O3Si4, is a key intermediate in the synthesis of various silicone-based materials. Its unique structure, featuring a central phenyl-substituted silicon atom bonded to three dimethylsiloxy groups, imparts desirable properties such as thermal stability and a high refractive index. Understanding its solubility in organic solvents is paramount for its effective use in formulations, reaction chemistry, and purification processes. This guide addresses the critical need for a centralized resource on the solubility profile of this compound.

Solubility Profile of Phenyltris(dimethylsiloxy)silane

Direct quantitative solubility data for Phenyltris(dimethylsiloxy)silane in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like" and information on structurally similar phenyl-containing siloxanes, a qualitative solubility profile can be established. Phenyltris(dimethylsiloxy)silane is a nonpolar molecule and is expected to be readily miscible with nonpolar and weakly polar organic solvents.

Table 1: Qualitative Solubility of Phenyltris(dimethylsiloxy)silane in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | Miscible |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible |

| Chlorinated | Dichloromethane, Chloroform | Miscible |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Likely Miscible to Partially Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Likely Miscible to Partially Miscible |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Miscible to Immiscible |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Immiscible |

| Water | Immiscible |

Disclaimer: This table is based on general chemical principles and data for analogous compounds. Experimental verification is recommended for specific applications.

Experimental Protocol for Determining Solubility/Miscibility

The following protocol provides a standardized method for determining the miscibility of Phenyltris(dimethylsiloxy)silane in a given organic solvent at ambient temperature.

3.1. Materials

-

Phenyltris(dimethylsiloxy)silane

-

Organic solvent of interest (analytical grade)

-

Glass vials with screw caps (B75204) (e.g., 4 mL)

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Light source for visual inspection

3.2. Procedure

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Addition: Into a clean glass vial, add a known volume of the organic solvent (e.g., 1.0 mL).

-

Titration with Solute: Using a calibrated pipette, add a small, known volume of Phenyltris(dimethylsiloxy)silane to the solvent (e.g., 0.1 mL).

-

Mixing: Securely cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a light source.

-

Miscible: The resulting solution is clear and homogenous with no visible phase separation, cloudiness, or undissolved droplets.

-

Immiscible: The mixture appears cloudy, forms distinct layers, or contains visible, undissolved droplets of Phenyltris(dimethylsiloxy)silane.

-

-

Incremental Additions (for Miscibility Range): If the initial mixture is miscible, continue to add known volumes of Phenyltris(dimethylsiloxy)silane, vortexing and observing after each addition, until phase separation or cloudiness occurs. Record the total volume of Phenyltris(dimethylsiloxy)silane added.

-

Incremental Additions (for Immiscible Systems): If the initial mixture is immiscible, the two components can be considered immiscible at that ratio.

-

Data Recording: Document the volumes of both the solvent and Phenyltris(dimethylsiloxy)silane used for each observation. The results can be reported qualitatively as "miscible" or "immiscible," or semi-quantitatively by noting the concentration at which immiscibility is observed.

3.3. Safety Precautions

-

Conduct all experiments in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both Phenyltris(dimethylsiloxy)silane and the chosen organic solvent before commencing work.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for Phenyltris(dimethylsiloxy)silane is a critical step in many research and development processes. The following diagram illustrates a logical workflow for this selection process.

Caption: Workflow for selecting a suitable organic solvent for Phenyltris(dimethylsiloxy)silane.

Conclusion

While quantitative solubility data for Phenyltris(dimethylsiloxy)silane remains sparse, a strong theoretical and empirical basis suggests its miscibility with a range of nonpolar and weakly polar organic solvents. The provided experimental protocol offers a straightforward method for researchers to determine its solubility in specific solvents tailored to their application needs. The logical workflow for solvent selection further aids in making informed decisions for successful experimental and process outcomes. Future studies to quantify the solubility of Phenyltris(dimethylsiloxy)silane in a broader array of organic solvents would be a valuable contribution to the scientific community.

Quantum Chemical Calculations for Phenyltris(dimethylsiloxy)silane: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltris(dimethylsiloxy)silane is a significant organosilicon compound with a diverse range of applications, including its use as a crosslinking agent and in the synthesis of specialized polymers.[1][2] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for the development of new materials and for predicting its behavior in complex chemical environments. Quantum chemical calculations provide a powerful theoretical framework for elucidating these characteristics at the atomic level. This technical guide outlines a comprehensive computational methodology for the investigation of Phenyltris(dimethylsiloxy)silane using Density Functional Theory (DFT), a robust and widely employed quantum chemical method. While specific experimental data for this molecule is limited in public literature, this document serves as a detailed protocol and a template for such computational studies, presenting expected data in a structured format and visualizing the research workflow.

Introduction

Phenyltris(dimethylsiloxy)silane possesses a unique molecular architecture, combining a rigid phenyl group with flexible dimethylsiloxy substituents.[3] This structure imparts properties such as thermal stability and hydrophobicity.[3][4] Computational chemistry, particularly methods rooted in quantum mechanics, offers a non-experimental pathway to explore the molecule's conformational landscape, vibrational spectra, and electronic distribution.[5] Such insights are invaluable for understanding its reactivity and for the rational design of novel materials.

This whitepaper presents a projected computational workflow for characterizing Phenyltris(dimethylsiloxy)silane. The methodologies described are based on established practices for the quantum chemical analysis of organosilicon compounds.

Computational Methodology

The proposed computational study is centered around Density Functional Theory (DFT), which provides a favorable balance between computational cost and accuracy for molecules of this size.

Software and Hardware

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The computations would necessitate a high-performance computing (HPC) cluster to manage the significant computational demands of geometry optimizations and frequency calculations on a molecule of this size.

Computational Protocol

A systematic approach is essential for obtaining reliable theoretical data. The following steps constitute a robust computational protocol:

-

Initial Structure Generation : A starting 3D structure of Phenyltris(dimethylsiloxy)silane is built using a molecular editor. The initial geometry is then subjected to a preliminary optimization using a computationally less expensive method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting conformation.

-

Geometry Optimization : The pre-optimized structure is then fully optimized at a higher level of theory. A common and effective choice for organosilicon compounds is the B3LYP functional with a Pople-style basis set such as 6-31G(d). For more accurate results, a larger basis set like 6-311+G(d,p) can be employed. The optimization process is continued until the forces on each atom are negligible and the geometry represents a local minimum on the potential energy surface.

-

Vibrational Frequency Analysis : Following successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculations : With the optimized geometry, a range of electronic properties can be calculated. These include the distribution of molecular orbitals (HOMO and LUMO), the electrostatic potential mapped onto the electron density surface, and Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.

The logical flow of this computational protocol is illustrated in the diagram below.

Projected Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the proposed quantum chemical calculations for Phenyltris(dimethylsiloxy)silane. The values presented are hypothetical but representative of what would be expected for a molecule of this nature.

Table 1: Optimized Geometrical Parameters (Projected)

| Parameter | Bond/Angle | Value (Angstroms/Degrees) |

| Bond Length | Si-O | 1.65 Å |

| Si-C (phenyl) | 1.88 Å | |

| Si-C (methyl) | 1.89 Å | |

| C-H (phenyl) | 1.08 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle | O-Si-O | 109.5° |

| C-Si-O | 109.5° | |

| Si-O-Si | 145.0° | |

| Dihedral Angle | C-Si-O-Si | 175.0° |

Table 2: Calculated Electronic Properties (Projected)

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 1.2 Debye |

| Total Energy | -1500 Hartrees |

Table 3: Predicted Vibrational Frequencies (Projected Major Peaks)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Medium | C-H stretch (phenyl) |

| 2960 | Strong | C-H stretch (methyl) |

| 1430 | Medium | C-C stretch (phenyl ring) |

| 1260 | Strong | Si-CH₃ deformation |

| 1090 | Very Strong | Si-O-Si asymmetric stretch |

| 840 | Strong | Si-C stretch |

| 800 | Strong | CH₃ rock on Si |

Visualization of Molecular Properties

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagram illustrates the relationship between key calculated properties.

Conclusion

This technical guide has detailed a comprehensive and robust methodology for the quantum chemical investigation of Phenyltris(dimethylsiloxy)silane. By employing Density Functional Theory, it is possible to obtain detailed insights into the structural, electronic, and vibrational properties of this important organosilicon compound. The projected data and workflows presented herein provide a solid foundation for future computational studies, which will undoubtedly contribute to the development of new materials and a deeper understanding of the chemical behavior of Phenyltris(dimethylsiloxy)silane. Such theoretical investigations are a critical component of modern materials science and drug development, offering predictive power that can guide and accelerate experimental research.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Phenyltris(dimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Phenyltris(dimethylsiloxy)silane, a versatile organosilicon compound with significant applications in materials science and potentially in drug development. The core focus of this document is to elucidate the reaction mechanisms of the primary synthetic routes, present quantitative data in a structured format, and provide detailed experimental protocols. This guide is intended to be a valuable resource for researchers and professionals working with organosilicon chemistry.

Introduction

Phenyltris(dimethylsiloxy)silane, with the chemical formula C12H26O3Si4, is an organosilicon compound characterized by a central phenyl-substituted silicon atom bonded to three dimethylsiloxy groups.[1] This unique structure, combining a rigid phenyl group with flexible siloxane chains, imparts desirable properties such as thermal stability, hydrophobicity, and a specific refractive index, making it a valuable component in the formulation of advanced materials.[2][3] Its utility extends to serving as a crosslinking agent in silicone elastomers and as a precursor for hybrid organic-inorganic materials.[1][4] This guide delves into the key synthetic methodologies for its preparation, with a detailed examination of the underlying reaction mechanisms.

Synthetic Routes and Reaction Mechanisms

The synthesis of Phenyltris(dimethylsiloxy)silane can be achieved through several pathways. The most prominent methods include the acid-catalyzed co-hydrolysis and condensation of a phenylalkoxysilane with a disiloxane, and the hydrosilylation of a vinyl-functionalized siloxane with a phenylhydrosilane.

Acid-Catalyzed Co-hydrolysis and Condensation

One of the most common methods for synthesizing Phenyltris(dimethylsiloxy)silane involves the reaction of phenyltrimethoxysilane (B147435) with tetramethyldisiloxane in the presence of an acid catalyst, such as hydrochloric acid.[5][6] This process occurs through a sequence of hydrolysis and condensation reactions.

Mechanism:

The reaction is initiated by the acid-catalyzed hydrolysis of the methoxy (B1213986) groups on the phenyltrimethoxysilane. The protonation of a methoxy group makes it a good leaving group (methanol), allowing for nucleophilic attack by water to form a silanol (B1196071) group. This process can repeat to form phenylsilanetriol (B1655011). Concurrently, the acidic conditions can also facilitate the cleavage of the Si-O-Si bond in tetramethyldisiloxane to generate dimethylsilanol.

The newly formed silanol groups are reactive and undergo condensation reactions. A silanol group from the hydrolyzed phenyltrimethoxysilane can react with a silanol group from the cleaved tetramethyldisiloxane, or directly with the Si-O-Si bond of another tetramethyldisiloxane molecule, eliminating water or methanol (B129727) and forming a new Si-O-Si linkage. This condensation process continues until all three hydroxyl groups on the phenylsilanetriol have reacted with dimethylsiloxy moieties, yielding the final product, Phenyltris(dimethylsiloxy)silane.

Hydrosilylation

Hydrosilylation offers an alternative route, involving the addition of a Si-H bond across a double bond, typically catalyzed by a platinum complex.[1][7] In the context of Phenyltris(dimethylsiloxy)silane synthesis, this would involve the reaction of a phenylsilane (B129415) containing at least three Si-H bonds with a vinyl-terminated dimethylsiloxane.

Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][8][9] The catalytic cycle involves the following key steps:

-

Oxidative Addition: The platinum(0) catalyst reacts with the phenylsilane, breaking the Si-H bond and forming a platinum(II) intermediate with hydrido and silyl (B83357) ligands.

-

Olefin Coordination: The vinyl-terminated dimethylsiloxane coordinates to the platinum center.

-

Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond. This is typically the regioselective step, with the silicon atom adding to the terminal carbon of the double bond (anti-Markovnikov addition).

-

Reductive Elimination: The final step is the reductive elimination of the product, forming a C-Si bond and regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.

Reaction of Phenyltrichlorosilane (B1630512) with Hexamethyldisiloxane (B120664)

Another synthetic approach involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane. This reaction is proposed to proceed via a nucleophilic substitution mechanism.

Proposed Mechanism:

In this proposed pathway, the oxygen atom of hexamethyldisiloxane acts as a nucleophile, attacking the electrophilic silicon atom of phenyltrichlorosilane. The highly electronegative chlorine atoms on the silicon in phenyltrichlorosilane make it susceptible to nucleophilic attack. This initial attack would lead to the formation of a pentacoordinate silicon intermediate. The subsequent collapse of this intermediate results in the displacement of a chloride ion and the formation of a new Si-O-Si bond, with the concomitant generation of trimethylchlorosilane as a byproduct. This process would need to occur three times to yield the final Phenyltris(dimethylsiloxy)silane product.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of Phenyltris(dimethylsiloxy)silane.

Table 1: Physical and Chemical Properties of Phenyltris(dimethylsiloxy)silane

| Property | Value | Reference(s) |

| CAS Number | 18027-45-7 | [6][10] |

| Molecular Formula | C12H26O3Si4 | [6][10] |

| Molecular Weight | 330.68 g/mol | [4][10] |

| Boiling Point | 91 °C @ 2 mmHg | [4] |

| Density | 0.942 g/mL | [4] |

| Refractive Index | 1.44025 | [4] |

| Flash Point | 87 °C (190 °F) | [4] |

Table 2: Representative Reaction Conditions for Synthesis via Co-hydrolysis and Condensation

| Parameter | Value | Reference(s) |

| Reactants | ||

| Phenyltrimethoxysilane | 8 mol | [6] |

| Tetramethyldisiloxane | 30 mol | [6] |

| Water | 1200 g | [6] |

| 37% Hydrochloric Acid | 60 g | [6] |

| Toluene (B28343) (solvent) | 1000 g | [6] |

| Conditions | ||

| Temperature | Heats up to 47 °C during metering | [6] |

| Reaction Time | 1 hour post-metering | [6] |

| Atmosphere | Inert (Nitrogen blanketing) | [6] |

| Yield | Not explicitly stated for the pure product | [6] |

Experimental Protocols

This section provides a detailed methodology for one of the key synthetic routes.

Synthesis of Phenyltris(dimethylsiloxy)silane via Acid-Catalyzed Co-hydrolysis and Condensation

This protocol is adapted from a patented procedure and provides a robust method for the laboratory-scale synthesis of Phenyltris(dimethylsiloxy)silane.[6]

Materials and Equipment:

-

6 L flat flange vessel with a heating/cooling jacket

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Dosing device

-

Nitrogen inlet for blanketing

-

Separatory funnel

-

Distillation apparatus

-

Phenyltrimethoxysilane

-

Tetramethyldisiloxane

-

37% Hydrochloric acid

-

Toluene

-

Deionized water

Procedure:

-

To the 6 L reaction vessel, charge 2,010 g (30 mol) of tetramethyldisiloxane, 1,200 g of water, 60 g of 37% hydrochloric acid, and 1,000 g of toluene.

-

Establish a nitrogen blanket over the reaction mixture.

-

With vigorous stirring, meter in 1,586 g (8 mol) of phenyltrimethoxysilane. The exothermic nature of the reaction will cause the temperature to rise to approximately 47 °C.

-

After the addition of phenyltrimethoxysilane is complete, continue stirring for an additional hour.

-

Cease stirring and allow the two phases to separate.

-

Separate and discard the lower aqueous phase using a separatory funnel.

-

Wash the upper organic phase with 100 mL of water.

-

Separate and discard the aqueous wash.

-

Remove the excess tetramethyldisiloxane and toluene by fractional distillation. The distillation should be stopped when the overhead temperature reaches 110 °C.

-

The resulting product in the distillation bottom can be further purified if necessary.

Characterization

The structural confirmation and purity assessment of Phenyltris(dimethylsiloxy)silane are typically performed using standard analytical techniques.

Spectroscopic Data

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Phenyltris(dimethylsiloxy)silane would exhibit characteristic absorption bands. Key expected vibrations include Si-O-Si stretching (around 1010-1170 cm⁻¹), Si-CH₃ stretching (around 1266 cm⁻¹), and bands associated with the phenyl group (aromatic C-H and C=C stretching).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the phenyl group (typically in the aromatic region, ~7-8 ppm) and the methyl protons on the dimethylsiloxy groups (in the upfield region, ~0-0.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbons of the phenyl group and the methyl carbons of the dimethylsiloxy groups.

-

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum is particularly informative for organosilicon compounds. It would show distinct signals for the central phenyl-substituted silicon atom and the silicon atoms of the dimethylsiloxy groups, providing direct evidence of the compound's structure.[12][13][14]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of Phenyltris(dimethylsiloxy)silane and to study its fragmentation pattern, further confirming its structure.

Applications in Drug Development

While the primary applications of Phenyltris(dimethylsiloxy)silane are in materials science, its unique properties suggest potential avenues for exploration in the pharmaceutical and biomedical fields. The biocompatibility of silicones, coupled with the ability to introduce functional groups via the phenyl ring, could be leveraged for applications such as:

-

Drug Delivery Systems: The hydrophobic nature of the molecule could be utilized in the formulation of delivery vehicles for poorly water-soluble drugs.

-

Biomaterial Coatings: Its properties could be beneficial for modifying the surface of medical devices to improve biocompatibility or to control protein adsorption.

-

Precursor for Bioactive Molecules: The phenyl group can be functionalized to attach bioactive moieties, creating novel organosilicon-based therapeutic agents.

Further research is required to fully explore and validate these potential applications.

Conclusion

Phenyltris(dimethylsiloxy)silane is a significant organosilicon compound with well-established synthetic routes. The acid-catalyzed co-hydrolysis and condensation, and hydrosilylation methods provide efficient means for its preparation, each with distinct mechanistic pathways. This technical guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers in the field. The continued exploration of this and related organosilicon compounds holds promise for the development of new materials and potential applications in drug development.

References

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 4. gelest.com [gelest.com]

- 5. Buy Phenyltris(dimethylsiloxy)silane | 18027-45-7 [smolecule.com]